n-Methyl-3-bromoacetyl-2-thiophenesulfonamide

Carbonic anhydrase inhibition Sulfonamide pharmacophore Structure-activity relationship

n-Methyl-3-bromoacetyl-2-thiophenesulfonamide (IUPAC: 3-(2-bromoacetyl)-N-methylthiophene-2-sulfonamide) is a thiophene-based sulfonamide containing a reactive α-bromoacetyl electrophile and an N-methyl sulfonamide group. This dual functionality places it at the intersection of classical carbonic anhydrase (CA) inhibitor pharmacophores and affinity-labeling probe chemistry.

Molecular Formula C7H8BrNO3S2
Molecular Weight 298.2 g/mol
CAS No. 138891-02-8
Cat. No. B13930062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-3-bromoacetyl-2-thiophenesulfonamide
CAS138891-02-8
Molecular FormulaC7H8BrNO3S2
Molecular Weight298.2 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=CS1)C(=O)CBr
InChIInChI=1S/C7H8BrNO3S2/c1-9-14(11,12)7-5(2-3-13-7)6(10)4-8/h2-3,9H,4H2,1H3
InChIKeyVUGWOVVGJNBFMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Methyl-3-bromoacetyl-2-thiophenesulfonamide CAS 138891-02-8: Thiophene Sulfonamide with Bifunctional Reactivity for Targeted Covalent Probe and Inhibitor Development


n-Methyl-3-bromoacetyl-2-thiophenesulfonamide (IUPAC: 3-(2-bromoacetyl)-N-methylthiophene-2-sulfonamide) is a thiophene-based sulfonamide containing a reactive α-bromoacetyl electrophile and an N-methyl sulfonamide group [1]. This dual functionality places it at the intersection of classical carbonic anhydrase (CA) inhibitor pharmacophores and affinity-labeling probe chemistry. Unlike simple thiophene sulfonamides, the bromoacetyl group enables covalent modification of active-site nucleophiles, while the N-methyl substitution modulates both sulfonamide zinc-binding geometry and physicochemical properties [2]. The compound's structural features suggest applications in chemical biology for target identification and in medicinal chemistry for developing irreversible enzyme inhibitors.

1
Covalent probe development: bromoacetyl warhead enables irreversible active-site labeling for target engagement and ABPP workflows.
2
Carbonic anhydrase inhibitor optimization: N-methyl sulfonamide modulates zinc-binding geometry and isozyme selectivity.
3
Thiophene scaffold advantage: provides distinct selectivity profile vs. benzenesulfonamide pharmacophores in CA inhibition studies.

Why n-Methyl-3-bromoacetyl-2-thiophenesulfonamide Cannot Be Replaced by Generic Thiophene Sulfonamides in Covalent Targeting Applications


The combination of a zinc-binding sulfonamide, a thiophene scaffold, and a reactive bromoacetyl warhead creates a unique covalent inhibition profile that cannot be replicated by simple thiophene sulfonamides such as 3-(2-bromoacetyl)thiophene-2-sulfonamide (CAS 154127-28-3) or 5-chloro analogs [1]. The N-methyl group alters the sulfonamide NH acidity and steric environment, potentially shifting CA isozyme selectivity and metabolic stability. Moreover, the bromoacetyl moiety enables irreversible, activity-based protein profiling (ABPP) applications, a capability absent in non-electrophilic thiophene sulfonamides. Substituting with a non-bromoacetyl analog would sacrifice covalent binding, while using a non-methylated bromoacetyl analog could alter target residence time and off-target reactivity profiles [2]. These differences are critical when the intended use is irreversible inhibition or probe-based target engagement studies.

N-methyl group
Absence of N-methyl may shift isozyme selectivity and metabolic stability, altering target residence time compared to the N-methyl analog.
Bromoacetyl warhead
Replacement with non-electrophilic acetyl analog loses irreversible covalent binding, limiting applicability in ABPP and target identification.
Scaffold mismatch
Simple benzenesulfonamides or non-thiophene analogs may not reproduce the isozyme selectivity profile observed with the thiophene core.

Quantitative Differentiation Evidence for n-Methyl-3-bromoacetyl-2-thiophenesulfonamide Against Closest Structural Analogs


N-Methyl Sulfonamide Substitution Enhances Predicted Target Binding Affinity Relative to N-Unsubstituted Bromoacetyl Analog

In the thiophene sulfonamide class, N-methyl substitution on the sulfonamide nitrogen is known to enhance binding affinity to carbonic anhydrase isozymes by optimizing the zinc-coordination geometry and filling a hydrophobic pocket near the active site. While direct head-to-head K_i data for n-Methyl-3-bromoacetyl-2-thiophenesulfonamide versus its N-desmethyl analog 3-(2-bromoacetyl)thiophene-2-sulfonamide (CAS 154127-28-3) are not publicly available, a class-level inference can be drawn from the related study by Cetin et al. (2019), where N-substituted thiophene sulfonamides exhibited K_i values in the range of 309–936 nM against hCA II [1]. The N-methyl group is expected to shift K_i toward the lower end of this range compared to the N-unsubstituted analog, based on established SAR for benzenesulfonamide CA inhibitors where N-methylation typically improves potency by 2- to 10-fold [2].

Predicted hCA II potency improvement
Class-level
Estimated 2–10×
Supports screening prioritization over N-desmethyl analog
Class-level SAR inference; experimental validation needed
Carbonic anhydrase inhibition Sulfonamide pharmacophore Structure-activity relationship

Bromoacetyl Electrophile Enables Irreversible Covalent Modification, Distinguishing the Compound from Non-Electrophilic Thiophene Sulfonamides

The α-bromoacetyl group in n-Methyl-3-bromoacetyl-2-thiophenesulfonamide serves as a reactive warhead capable of alkylating cysteine, histidine, or other nucleophilic residues within or near enzyme active sites. This property is absent in non-halogenated thiophene sulfonamides such as 3-acetyl-N-methylthiophene-2-sulfonamide (CAS 138891-01-7). In the broader class of bromoacetyl derivatives, this functional group has been extensively used for affinity labeling of carbonic anhydrase, with carboxymethylation of human carbonic anhydrase B achieved through bromoacetyl derivatives [1]. The resulting covalent adduct provides a stable enzyme-inhibitor complex suitable for mass spectrometry-based target identification and validation workflows [2]. Non-electrophilic analogs can only achieve reversible inhibition, limiting their utility in target engagement studies requiring irreversible labeling.

Covalent modification capability
Class-level
Target: Irreversible alkylation Comparator: Reversible only
Enables ABPP and MS-based target ID
Based on bromoacetyl class reactivity
Activity-based protein profiling Covalent inhibitor Affinity labeling

N-Methylation Modulates Physicochemical Properties and Metabolic Stability Compared to N-Unsubstituted Bromoacetyl Analog

N-Methylation of sulfonamide nitrogen generally increases lipophilicity and membrane permeability while reducing hydrogen-bond donor capacity. For n-Methyl-3-bromoacetyl-2-thiophenesulfonamide, the computed logP is predicted to be approximately 0.5–1.0 units higher than its N-desmethyl analog 3-(2-bromoacetyl)thiophene-2-sulfonamide, based on the additional methyl group's contribution [1]. This modification is expected to enhance passive membrane permeability and potentially improve metabolic stability by reducing N-glucuronidation or N-oxidation susceptibility. In the context of carbonic anhydrase inhibitor development, such properties are critical for achieving ocular penetration in glaucoma therapy, where topical CA inhibitors like brinzolamide rely on optimized sulfonamide substitution for corneal permeability [2].

Predicted lipophilicity shift
Class-level
ΔlogP ~0.5–1.0
Supports permeability optimization
In silico class-level inference
Metabolic stability logP Permeability

Thiophene Core Provides Isozyme Selectivity Advantages Over Benzenesulfonamide Scaffolds in Carbonic Anhydrase Inhibition

Thiophene-based sulfonamides have demonstrated distinct isozyme selectivity profiles compared to classical benzenesulfonamide carbonic anhydrase inhibitors. In the study by Cetin et al. (2019), novel substituted thiophene derivatives showed hCA I K_i values ranging from 447.28 to 1004.65 nM and hCA II K_i values from 309.44 to 935.93 nM [1]. Notably, some thiophene derivatives exhibited selectivity for hCA II over hCA I, a desirable profile for glaucoma therapy where hCA II is the predominant ocular isozyme. n-Methyl-3-bromoacetyl-2-thiophenesulfonamide, by virtue of its thiophene core and bromoacetyl warhead, may further enhance isozyme selectivity through covalent modification of specific active-site residues unique to particular CA isoforms [2].

Isozyme selectivity profile
Class-level
Target: predicted hCA II selectivity Acetazolamide: broad-spectrum
May reduce off-target CA inhibition
Requires experimental validation
Isozyme selectivity Carbonic anhydrase Scaffold hopping

High-Impact Research and Procurement Applications for n-Methyl-3-bromoacetyl-2-thiophenesulfonamide


Activity-Based Protein Profiling (ABPP) Probe for Carbonic Anhydrase Target Engagement Studies

The bromoacetyl warhead enables covalent labeling of active carbonic anhydrase enzymes in complex proteomes. This compound can serve as a scaffold for developing clickable ABPP probes (e.g., by appending an alkyne tag at the N-methyl position) to quantify CA target engagement in cellular and tissue lysates [1]. The irreversible binding mode ensures that target occupancy is preserved during downstream processing, a critical advantage over reversible inhibitors [2].

Lead Compound for Irreversible, Isozyme-Selective Carbonic Anhydrase Inhibitor Development

The thiophene sulfonamide core, combined with the bromoacetyl warhead, provides a starting point for medicinal chemistry optimization toward isoform-selective, irreversible CA inhibitors. Such inhibitors have potential applications in glaucoma (topical hCA II inhibition), cancer (hCA IX/XII tumor-associated isoforms), and neurological disorders [1]. The N-methyl group offers a vector for further derivatization to optimize selectivity and pharmacokinetics [2].

Chemical Tool for Structural Biology Studies of CA-Inhibitor Covalent Adducts

The compound's ability to form stable covalent adducts with carbonic anhydrase makes it suitable for X-ray crystallography and cryo-EM studies of inhibitor-bound CA structures. These structural insights can inform structure-based drug design for next-generation CA inhibitors [1]. Compared to non-covalent inhibitors, the covalent adduct provides unambiguous electron density for the inhibitor binding mode [2].

Reference Standard for Bromoacetyl-Containing Impurity Profiling in Pharmaceutical Analysis

As a well-defined bromoacetyl thiophene sulfonamide, this compound can serve as a reference standard for developing HPLC and LC-MS methods to detect and quantify reactive bromoacetyl impurities in pharmaceutical substances. Its distinct retention time and mass spectrometric signature enable sensitive detection of potentially genotoxic bromoacetyl-containing impurities at trace levels [1].

Application
Selection Property
Validation Focus
Target engagement profiling
Irreversible covalent labeling
ABPP probe validation
Covalent CA inhibitor design
Bromoacetyl warhead reactivity
Isozyme selectivity assessment
Structural biology studies
Covalent adduct stability
Crystallography/cryo-EM complex
Impurity reference standard
Distinct chromatographic signature
Trace-level HPLC/LC-MS detection
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